molecular formula C17H16N4O3S B2908655 3-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide CAS No. 2034591-40-5

3-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide

Cat. No.: B2908655
CAS No.: 2034591-40-5
M. Wt: 356.4
InChI Key: KCYQZAAYRXDDCY-UHFFFAOYSA-N
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Description

The compound 3-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide features a benzamide core substituted with a 3-cyano group, linked via an ethyl chain to a benzo[c][1,2,5]thiadiazole 1,1-dioxide heterocycle bearing a 3-methyl substituent. The sulfone moiety in the thiadiazole ring system is characteristic of enhanced metabolic stability, a feature leveraged in medicinal chemistry for drug design .

Properties

IUPAC Name

3-cyano-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-20-15-7-2-3-8-16(15)21(25(20,23)24)10-9-19-17(22)14-6-4-5-13(11-14)12-18/h2-8,11H,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYQZAAYRXDDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide typically involves several key steps:

  • Starting Materials: : Key starting materials include benzo[c][1,2,5]thiadiazole, benzamide, and cyano precursors.

  • Step-by-Step Synthesis

    • Step 1: : Synthesis begins with the modification of benzo[c][1,2,5]thiadiazole to introduce the methyl group.

    • Step 2: : The intermediate product is then subjected to reaction with an ethyl precursor, forming the 2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl group.

    • Step 3: : Finally, the cyano group is introduced through a substitution reaction with benzamide, resulting in the formation of the final product.

Industrial Production Methods: : In industrial settings, the production of this compound typically employs optimized reaction conditions to enhance yield and purity. This may involve the use of catalytic agents, controlled temperatures, and efficient purification techniques.

Types of Reactions

  • Oxidation: : Under oxidative conditions, the compound can form various oxidized derivatives.

  • Reduction: : Reduction reactions may yield products with altered functional groups.

  • Substitution: : The cyano and benzamide groups allow for various substitution reactions, particularly in the presence of nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halogenated compounds, Grignard reagents.

Major Products Formed

  • Oxidation Products: : Oxidized variants of the benzo[c][1,2,5]thiadiazole moiety.

  • Reduction Products: : Reduced amide or nitrile groups.

  • Substitution Products: : Varied depending on the substituents introduced.

Chemistry

  • Organic Synthesis: : Utilized as an intermediate in the synthesis of more complex organic molecules.

  • Photochemistry: : Explored for its photophysical properties in light-absorbing materials.

Biology

  • Biomolecular Probes: : Used in the design of probes for studying biological pathways.

  • Enzyme Inhibition: : Investigated as a potential inhibitor of specific enzymes.

Medicine

  • Pharmaceutical Development: : Explored for its potential therapeutic properties, including anticancer and antiviral activities.

Industry

  • Material Science: : Employed in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism by which 3-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide exerts its effects is multifaceted. Key mechanisms include:

  • Molecular Interaction: : The compound interacts with molecular targets through its functional groups, facilitating binding and subsequent biological activity.

  • Pathways Involved: : It may influence cellular pathways by modulating enzyme activity, gene expression, or cellular signaling processes.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()

  • Structure : Benzamide with a 3-methyl substituent and a hydroxy-dimethyl ethyl side chain.
  • Key Differences: Lacks the thiadiazole dioxide heterocycle and cyano group present in the target compound. The hydroxy group enhances hydrophilicity, whereas the target’s cyano and sulfone groups increase polarity and rigidity.
  • Synthesis: Prepared via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, contrasting with the target’s likely coupling of a benzamide with a thiadiazole-ethylamine intermediate .

N-[3-(3-Methylphenyl)-5-(3-Dimethylamino-Acryloyl)-3H-[1,3,4]-Thiadiazol-2-ylidene]-Benzamide (4g, )

  • Structure: Thiadiazole fused with acryloyl and benzamide groups, featuring dimethylamino and methyl substituents.
  • Key Differences: The acryloyl moiety and thiadiazol-2-ylidene system differ from the target’s saturated thiadiazole dioxide and ethyl linker.

N-{(1,3-Benzo[d]Thiazol-2-yl)Carbamothioyl}-2/4-Substituted Benzamides ()

  • Structure : Benzamides conjugated with benzothiazole-carbamothioyl groups.
  • Key Differences : The benzothiazole core differs from the thiadiazole dioxide in the target. The carbamothioyl group introduces sulfur-based hydrogen bonding, absent in the target’s sulfone system. These compounds exhibit antibacterial activity, suggesting the target may share bioactivity if similarly evaluated .

Physicochemical Properties

Compound Name Molecular Formula Substituents Melting Point (°C) IR C=O Stretch (cm⁻¹) Biological Activity
Target Compound C₁₉H₁₆N₄O₃S 3-cyano, 3-methyl, sulfone Not reported Not reported Not evaluated in evidence
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 3-methyl, hydroxy, dimethyl Not reported Not reported N,O-bidentate metal coordination
Compound 4g C₂₁H₂₀N₄O₂S 3-methyl, dimethylamino 200 1690, 1638 Not reported
N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl} benzamides C₁₅H₁₁N₃OS₂ Benzothiazole, carbamothioyl Not reported Not reported Antibacterial (Gram ±)
  • Key Observations: The target’s cyano group may lower solubility compared to 4g’s dimethylamino substituent. Thiadiazole dioxides (target) exhibit higher thermal stability than benzothiazole derivatives () due to sulfone groups .

Biological Activity

3-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzamide moiety and a thiadiazole ring. Its chemical formula is C15H16N4O3SC_{15}H_{16}N_4O_3S with a molecular weight of 336.37 g/mol. The presence of the cyano group and the thiadiazole ring is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines.

  • Case Study : A study on related thiadiazoles reported that derivatives exhibited IC50 values less than 10 μM against breast cancer cells (MCF-7). Derivative 19 specifically induced cell cycle arrest at the G2/M phase, likely through inhibition of CDK1 .
  • Mechanism of Action : The mechanism often involves induction of apoptosis and cell cycle arrest. For example, molecular dynamics simulations indicated that certain thiadiazole compounds interact with apoptotic proteins primarily through hydrophobic interactions .

Antimicrobial Activity

Thiadiazole derivatives have also shown promise as antimicrobial agents. Their structure allows for interaction with bacterial enzymes or cellular components.

  • Research Findings : Compounds containing thiadiazole rings have been tested against various bacterial strains, demonstrating significant antibacterial activity. The presence of electron-donating groups has been linked to enhanced potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Structural FeatureEffect on Activity
Cyano groupEnhances reactivity and potential interactions with biological targets
Thiadiazole ringEssential for cytotoxic activity; contributes to binding interactions
Methyl substituentIncreases lipophilicity and cellular uptake

Studies indicate that modifications to the benzamide or thiadiazole portions can significantly alter the compound's efficacy .

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